2-(4-Bromophenyl)-5-(tert-pentyl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(2-methylbutan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H16BrNO/c1-4-14(2,3)12-9-16-13(17-12)10-5-7-11(15)8-6-10/h5-9H,4H2,1-3H3 |
InChI Key |
YYDYOAOBLDGDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromophenyl 5 Tert Pentyl Oxazole and Its Precursors
Classical and Named Reactions in Oxazole (B20620) Synthesis
Classical reactions provide the foundational routes for oxazole ring formation. These methods, while established, are continually refined to improve yields and substrate scope.
Robinson-Gabriel Synthesis and Modifications
The Robinson-Gabriel synthesis is a fundamental method for the formation of oxazoles, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. ijpsonline.comwikipedia.org The core of this reaction is the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgsynarchive.com A cyclodehydrating agent is necessary to facilitate this transformation. wikipedia.org
The synthesis of the requisite 2-acylamino-ketone precursor can be achieved through the Dakin-West reaction. wikipedia.org The general mechanism involves the protonation of the acylamino keto moiety, which then undergoes cyclization, followed by dehydration in the presence of a mineral acid to form the 2,5-disubstituted oxazole. ijpsonline.com
Commonly used cyclodehydrating agents include sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride, though these can sometimes result in lower yields. ijpsonline.compharmaguideline.com The use of polyphosphoric acid has been shown to increase the yield to 50-60%. ijpsonline.com More modern modifications have introduced agents like trifluoroacetic anhydride (B1165640). wikipedia.orgidexlab.com
Recent advancements have expanded the utility of the Robinson-Gabriel synthesis. For instance, a solid-phase version has been developed, which requires trifluoroacetic anhydride as the cyclodehydrating agent in an ethereal solvent. wikipedia.org Another modification by Wipf and co-workers allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. This is accomplished by the side-chain oxidation of β-keto amides with the Dess-Martin reagent, followed by cyclodehydration using triphenylphosphine, iodine, and triethylamine. wikipedia.org
| Reaction | Starting Material | Key Reagents | Product |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Cyclodehydrating agent (e.g., H₂SO₄, PPA) | Oxazole |
Fischer Oxazole Synthesis and Aromatic Aldehyde Substrates
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of equimolar amounts of a cyanohydrin and an aldehyde, typically an aromatic aldehyde, in the presence of anhydrous gaseous hydrogen chloride in dry ether. wikipedia.orgdrugfuture.comdbpedia.org This process is fundamentally a dehydration reaction that can proceed under mild conditions. ijpsonline.com
The cyanohydrin itself is derived from a separate aldehyde. wikipedia.org While the reactants are usually aromatic, there have been instances of aliphatic compounds being used. wikipedia.org The product, a 2,5-disubstituted oxazole, precipitates as the hydrochloride salt and can be converted to the free base. wikipedia.org
The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon. This is followed by an SN2 attack and the loss of water to yield a chloro-oxazoline intermediate, which then tautomerizes. wikipedia.org
A specific example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in This method has also been utilized in the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole, starting from benzaldehyde cyanohydrin and 4-bromobenzaldehyde (B125591). wikipedia.org
| Reaction | Reactants | Conditions | Product Type |
| Fischer Oxazole Synthesis | Cyanohydrin, Aromatic Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted Oxazole |
Bredereck Reaction Approaches for Oxazole Ring Formation
The Bredereck reaction offers a pathway to synthesize oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles and is considered an efficient and economical process. ijpsonline.comijpsonline.com An improvement to this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a powerful aminomethylenating agent used in various organic syntheses. enamine.netresearchgate.net It reacts with CH₂-acidic ketones to form enamines, which are versatile intermediates for the annulation of heterocyclic rings. researchgate.net
| Reaction | Reactants | Product Type |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted Oxazole |
Van Leusen Oxazole Synthesis Utilizing TosMIC Precursors
The Van Leusen oxazole synthesis, developed in 1972, is a versatile one-pot reaction for forming the oxazole ring system under mild, basic conditions. ijpsonline.comnih.gov This method utilizes tosylmethyl isocyanide (TosMIC) as a key precursor, which reacts with an aldehyde to form a 5-substituted oxazole. ijpsonline.comorganic-chemistry.org
TosMIC is a unique reagent possessing a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (tosyl group). ijpsonline.comnih.gov The reaction mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. wikipedia.org A subsequent 5-endo-dig cyclization forms an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Elimination of the tosyl group from this intermediate yields the final oxazole product. nih.govwikipedia.org
This synthesis is particularly effective for preparing 5-substituted oxazoles. ijpsonline.com Modifications to the Van Leusen reaction have been developed to produce 4,5-disubstituted oxazoles in a one-pot manner, often utilizing ionic liquids as the solvent. nih.gov Aromatic aldehyde substrates with electron-withdrawing groups tend to exhibit higher reactivity in this synthesis. nih.gov
| Reaction | Key Reagents | Intermediate | Product Type |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, Base | Oxazoline | 5-Substituted Oxazole |
Modern Catalytic Approaches for Oxazole Ring Construction
Modern synthetic methods often employ metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance in the construction of the oxazole ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for the functionalization of heterocyclic compounds, including oxazoles. acs.org The Suzuki reaction, first published by Akira Suzuki in 1979, involves the cross-coupling of an organohalide with an organoboron species, typically a boronic acid, using a palladium complex as a catalyst and a base. wikipedia.orglibretexts.org
This methodology can be applied to the synthesis of aryl-substituted oxazoles. For instance, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with a range of aryl and heteroaryl boronic acids to produce 2,4-disubstituted oxazoles in good to excellent yields. acs.org Similarly, 4-aryl-2-chlorooxazoles can be used as coupling partners. acs.org
The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can also lead to the formation of 2,5-disubstituted oxazoles. nih.govorganic-chemistry.org This process is thought to proceed through a palladium-catalyzed coupling step followed by an in situ cyclization. nih.gov
| Reaction | Coupling Partners | Catalyst System | Product |
| Suzuki Cross-Coupling | Organohalide (e.g., 2-chlorooxazole), Organoboron species (e.g., arylboronic acid) | Palladium complex, Base | Aryl-substituted oxazole |
Copper-Mediated Cyclization and Coupling Methodologies
Copper-catalyzed reactions are a cornerstone in the synthesis of oxazole derivatives, offering efficient and often milder reaction conditions compared to other methods. The synthesis of 2-aryl-5-alkyloxazoles can be achieved through several copper-mediated pathways, primarily involving the cyclization of precursor molecules.
One prominent copper-catalyzed approach involves the oxidative cyclization of enamides. While a direct synthesis of 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole using this method is not explicitly detailed in the literature, analogous transformations provide a viable route. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles has been successfully achieved through the intramolecular copper-catalyzed cyclization of functionalized enamides nih.gov. This process typically involves the formation of an enamide intermediate, which then undergoes a copper-catalyzed C-O bond formation to yield the oxazole ring. The synthesis of the required enamide precursor for this compound would likely start from 4-bromobenzamide (B181206) and a suitable carbonyl compound containing the tert-pentyl group.
Another relevant copper-catalyzed method is the tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetates and aldehydes rsc.orgrsc.org. This reaction proceeds via a cycloaddition and subsequent oxidative dehydroaromatization, facilitated by a copper catalyst and an oxidant like molecular oxygen rsc.orgrsc.org. To apply this to the target molecule, 4-bromobenzaldehyde would be a key starting material. The reaction conditions, including the choice of copper salt (e.g., CuBr or Cu(OAc)₂·H₂O) and solvent, are critical for achieving high yields acs.org.
A general scheme for a potential copper-catalyzed synthesis is depicted below:
A conceptual pathway for the copper-catalyzed synthesis of the target oxazole.Table 1: Examples of Copper-Catalyzed Oxazole Synthesis
| Precursors | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Functionalized Enamides | Cu(II) salts | 2-Phenyl-4,5-substituted oxazoles | Moderate to Good | nih.gov |
| Ethyl 2-isocyanoacetate and Aldehydes | CuBr / O₂ | 4,5-Difunctionalized oxazoles | 31-83 | rsc.orgrsc.org |
| Benzylamine and β-diketones | Cu(OAc)₂·H₂O / TBHP | Polysubstituted oxazoles | up to 61 | acs.org |
Gold(III)-Catalyzed Cyclization and Bromocyclization Pathways
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including oxazoles. Gold(III) catalysts, in particular, are effective in promoting cyclization reactions of alkynes and allenes rsc.org.
A plausible route to this compound using gold catalysis involves the cyclization of N-propargylamides. While a direct example for the target molecule is not available, the synthesis of 5-oxazole ketones through a gold-catalyzed radical-involved intramolecular cyclization of internal N-propargylamides has been demonstrated nih.gov. This suggests that a suitably substituted N-propargylamide derived from 4-bromobenzamide could be a key intermediate.
Another gold-catalyzed approach is the tandem reaction of an amide, an aldehyde, and an alkyne nih.govijpsonline.comnih.govsemanticscholar.org. This one-pot synthesis allows for the construction of highly substituted oxazoles. In a hypothetical synthesis of the target compound, 4-bromobenzamide, an aldehyde, and an alkyne bearing the tert-pentyl group would be reacted in the presence of a cationic gold(I) catalyst nih.govijpsonline.comnih.govsemanticscholar.org. The reaction proceeds through the formation of a propargylamide intermediate, which then undergoes a 5-exo-dig cyclization to form the oxazole ring ijpsonline.com.
Furthermore, gold-catalyzed reactions of α-alkynylamides and alkynoates in the presence of nitriles can yield polysubstituted oxazoles researchgate.net. This methodology involves the generation of gold carbene intermediates from the alkyne, which then react to form the oxazole core. The regioselectivity of these reactions can be controlled by the reaction conditions, making it a versatile approach for synthesizing specifically substituted oxazoles d-nb.infoscispace.com.
Table 2: Gold-Catalyzed Methodologies for Oxazole Synthesis
| Reactants | Catalyst/Reagents | Product Type | Key Intermediate | Reference |
|---|---|---|---|---|
| Amide, Aldehyde, Alkyne | Cationic Gold(I) | 2,4,5-Trisubstituted oxazoles | Propargylamide | nih.govijpsonline.comnih.govsemanticscholar.org |
| α-Alkynylamides, Nitriles | Gold(I) complexes | Polysubstituted oxazoles | Gold carbene | researchgate.net |
| Alkynyl thioethers, Aminides | Dichloro(pyridine-2-carboxylato)gold | Densely functionalized oxazoles | π-activated complex | d-nb.info |
Nickel-Catalyzed Transformations in Oxazole Synthesis
Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of oxazoles, often through cross-coupling reactions. Nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has been developed for the synthesis of N-aryl β-enamino esters, which can be precursors to oxazoles d-nb.info.
More directly, nickel-catalyzed cross-coupling reactions can be employed to construct the 2-aryl-oxazole skeleton. For instance, the coupling of 2-unsubstituted or 2-halooxazoles with aryl halides or their equivalents can be achieved using a nickel catalyst. While specific examples for the synthesis of this compound are scarce, related nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides provide a conceptual framework nih.gov. A potential strategy could involve the synthesis of a 5-(tert-pentyl)oxazole precursor, followed by a nickel-catalyzed cross-coupling with a 4-bromophenylating agent.
The synthesis of 2-aryl-benzothiazoles via nickel-catalyzed coupling of benzothiazoles and aryl sulfamates also provides a relevant analogy for the formation of the C-aryl bond at the 2-position of the oxazole ring dntb.gov.ua. This suggests that a similar strategy could be developed for oxazoles, using a suitable 5-(tert-pentyl)oxazole substrate.
Table 3: Nickel-Catalyzed Reactions Relevant to Oxazole Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| C-N Cross-Coupling | Organoboronic acids, Isoxazoles | Nickel catalyst | (Z)-N-aryl β-enamino esters | d-nb.info |
| Cross-Coupling | Aryl Halides, Alkyl Halides | Nickel catalyst | Aryl-Alkyl coupled products | nih.gov |
| Amidation | Aryl Halides, Amides | Nickel catalyst | N-Aryl amides | nih.gov |
Other Transition Metal-Catalyzed Strategies
Besides copper, gold, and nickel, other transition metals such as palladium and rhodium are also employed in the synthesis of oxazoles and other heterocyclic compounds. These metals can catalyze a variety of transformations, including C-H activation, cross-coupling, and cyclization reactions, which are applicable to the synthesis of complex molecules like this compound mdpi.comfrontiersin.org.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. A plausible strategy for the synthesis of the target molecule could involve a palladium-catalyzed Suzuki coupling of a 2-halo-5-(tert-pentyl)oxazole with 4-bromophenylboronic acid. Alternatively, a 2-(4-bromophenyl)oxazole (B70679) core could be functionalized at the 5-position using a palladium-catalyzed reaction. The synthesis of functionalized 2-aryl benzoxazoles through palladium-catalyzed C-H functionalization provides a precedent for such approaches acs.org.
Rhodium catalysts are also known to promote C-H activation and annulation reactions. While specific applications to the synthesis of this compound are not well-documented, the general reactivity of rhodium catalysts in forming heterocyclic rings suggests their potential utility in this context.
Green Chemistry Principles in Oxazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources like microwave irradiation and ultrasound, are increasingly being applied to the synthesis of heterocyclic compounds, including oxazoles.
Microwave-Assisted Synthesis of Oxazole Derivatives
Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions. The van Leusen oxazole synthesis, a classical method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), can be efficiently performed under microwave irradiation rsc.orgnih.govresearchgate.netscispace.comjobpcr.com.
For the synthesis of a molecule like this compound, a microwave-assisted approach could be highly beneficial. For instance, the synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole has been achieved through a bromination and subsequent cyclization with acetamide (B32628) under microwave conditions ijpsonline.com. This demonstrates the feasibility of incorporating a bromophenyl group using this technology. A modified van Leusen reaction under microwave irradiation, potentially using a precursor derived from 4-bromobenzaldehyde, could be a viable route to the target compound rsc.orgnih.govresearchgate.netscispace.comjobpcr.com.
Microwave irradiation has also been successfully used in the synthesis of other heterocyclic systems, such as nih.govd-nb.infooxazine derivatives, through one-pot multicomponent reactions, highlighting the broad applicability of this technology in heterocyclic chemistry arkat-usa.org.
Table 4: Microwave-Assisted Synthesis of Heterocycles
| Reaction Type | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| van Leusen Reaction | Aldehydes, TosMIC | Microwave, K₃PO₄, Isopropanol | 5-Substituted oxazoles | nih.govresearchgate.netjobpcr.com |
| Cyclization | p-Bromo phenyl ethanone, Acetamide | Microwave | 4-(4-Bromophenyl)-2,5-dimethyloxazole | ijpsonline.com |
| Multicomponent Reaction | 2-Aminophenols, Aldehydes, Phenacyl bromides | Microwave, Cs₂CO₃ | 3,4-Dihydro-2H-benzo[b] nih.govd-nb.infooxazines | arkat-usa.org |
Ultrasound-Promoted Reactions for Oxazole Formation
Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields by providing mechanical energy to the reaction mixture. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles and imidazoles, which are structurally related to oxazoles nih.govmdpi.comuniurb.it.
The synthesis of isoxazole (B147169) derivatives using 1-(4-bromophenyl)-2-bromo-2-hydroximinoethanone under ultrasonic irradiation has been reported, indicating that the bromophenyl moiety is compatible with sonochemical conditions nih.govmdpi.com. Furthermore, the ultrasound-promoted synthesis of 2-aryl benzoxazoles from 2-aminophenol (B121084) and aromatic aldehydes demonstrates a direct application of this technology to the formation of a 2-aryl substituted oxazole-containing system researchgate.net.
A potential ultrasound-promoted synthesis of this compound could involve the reaction of 4-bromobenzaldehyde with a suitable amino alcohol precursor under ultrasonic irradiation. The mechanical effects of ultrasound can lead to faster reaction times and improved efficiency compared to conventional heating methods nih.govmdpi.comgrowingscience.com.
Table 5: Ultrasound-Promoted Synthesis of Heterocyclic Compounds
| Reaction Type | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyclization | 1-(4-Bromophenyl)-2-bromo-2-hydroximinoethanone, β-ketosulphone | Ultrasound, Sodium ethoxide | Isoxazole derivatives | nih.govmdpi.com |
| Condensation | 2-Aminophenol, Aromatic aldehydes | Ultrasound, KCN/Ionic Liquid | 2-Aryl benzoxazoles | researchgate.net |
| Self-condensation | Arylglyoxal hydrates, Ammonium acetate | Ultrasound, Water | (4 or 5)-Aryl-2-aryloyl-(1H)-imidazoles | growingscience.com |
Application of Ionic Liquids and Deep Eutetctic Solvents
The use of ionic liquids (ILs) and deep eutectic solvents (DESs) has emerged as a greener and more sustainable approach in the synthesis of oxazole derivatives. researchgate.netnih.gov These solvents offer advantages such as low vapor pressure, high thermal stability, and recyclability, making them attractive alternatives to conventional volatile organic solvents. nih.govnih.gov
An improved one-pot van Leusen oxazole synthesis, a method for preparing 4,5-disubstituted oxazoles, has been successfully carried out using ionic liquids. organic-chemistry.org This approach involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes. organic-chemistry.org The use of ionic liquids as the solvent has been shown to result in high yields of the desired oxazole products. organic-chemistry.org A significant advantage of this method is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant decrease in product yield, highlighting the economic and environmental benefits of this approach. organic-chemistry.org
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, share many of the favorable properties of ionic liquids but are often cheaper, less toxic, and easier to prepare. nih.govnih.gov They have been successfully employed as both the solvent and catalyst in the synthesis of various heterocyclic compounds. nih.gov For instance, a novel series of binary eutectic ionic liquids composed of simple solid salts and imidazole (B134444) have been synthesized and shown to have promising applications in organic synthesis. researchgate.net The application of DESs in multicomponent reactions for the synthesis of tri- and tetra-substituted imidazole derivatives has also been reported, showcasing their potential as effective and recyclable catalytic systems under mild conditions. nih.gov
The table below summarizes the key advantages of using Ionic Liquids and Deep Eutectic Solvents in chemical synthesis.
| Property | Ionic Liquids (ILs) | Deep Eutectic Solvents (DESs) |
| Volatility | Low to negligible | Low to negligible |
| Flammability | Generally non-flammable | Generally non-flammable |
| Thermal Stability | High | Good |
| Tunability | High | High |
| Cost | Can be high | Generally low |
| Toxicity | Variable, can be a concern | Generally low |
| Preparation | Can be complex | Simple |
| Recyclability | High | High |
Continuous Flow Synthesis Techniques
Continuous flow synthesis has been recognized as a powerful technology for the rapid and efficient production of oxazole derivatives. durham.ac.ukacs.org This methodology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. durham.ac.uknih.gov
A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org This system allows for the rapid on-demand synthesis of key building blocks and small exploratory libraries. durham.ac.ukacs.org The process typically involves combining a stream of an isocyanide, such as ethyl isocyanoacetate, with a stream of an acyl chloride in a suitable solvent like acetonitrile. durham.ac.uk This mixture then passes through a packed cartridge containing a solid-supported base, which facilitates a rapid intramolecular cyclization to yield the desired 4,5-disubstituted oxazole. durham.ac.uk The products are often obtained in high yield and purity, minimizing the need for extensive downstream purification. durham.ac.uk
The efficiency of continuous flow synthesis can be further enhanced by integrating solid-supported reagents and scavengers, which simplifies workup and purification procedures. nih.gov For example, in the synthesis of a bisoxazole core, flow technologies were employed to avoid laborious batch protocols. nih.gov The process involved a coupling reaction, cyclodehydration, and subsequent transformations, all carried out in a flow system. nih.gov The use of polymer-supported reagents and scavengers allowed for the purification of intermediates without the need for aqueous extraction or column chromatography. nih.gov
Furthermore, photochemical transformations for the synthesis of oxazoles have also been adapted to continuous flow processes. A continuous flow method for converting isoxazoles to their corresponding oxazoles via a photochemical transposition reaction has been reported, enabling the rapid and mild synthesis of di- and trisubstituted oxazoles. organic-chemistry.org
The table below presents examples of oxazole synthesis using continuous flow techniques.
| Reactants | Key Reagents/Conditions | Product Type | Yield | Reference |
| Ethyl isocyanoacetate and 3-nitrobenzoyl chloride | Acetonitrile, PS-BEMP (solid-supported base) | 4,5-disubstituted oxazole | >80% | durham.ac.uk |
| β-hydroxy amides | Deoxo-Fluor®, activated MnO₂ | Aryl-substituted oxazoles | 50–79% | rsc.org |
| Isoxazoles | Photochemical transposition | Di- and trisubstituted oxazoles | - | organic-chemistry.org |
Multicomponent Reactions for Substituted Oxazoles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as substituted oxazoles, from three or more starting materials in a single step. acs.orgresearchgate.net This approach offers significant advantages in terms of atom economy, convergence, and the ability to generate diverse molecular scaffolds with ease. acs.orgnih.gov
One notable example is an acid-promoted multicomponent tandem cyclization for the synthesis of fully substituted oxazoles. acs.org This method utilizes readily available arylglyoxal monohydrates, nitriles, and various C-nucleophiles. The reaction proceeds through a classical Robinson-Gabriel reaction as a key step in the tandem transformation. acs.org A key feature of this protocol is its wide functional group tolerance, enabling the incorporation of diverse motifs such as 4-hydroxycoumarin, 2-naphthol, and 1,3-cyclohexanedione (B196179) into the oxazole structure. acs.org
The van Leusen oxazole synthesis is another prominent MCR for the preparation of 5-substituted oxazoles. nih.govmdpi.com This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com The versatility of this reaction has been demonstrated in the synthesis of a wide array of oxazole-containing molecules, including those with potential medicinal applications. nih.gov Microwave-assisted van Leusen synthesis has also been reported, offering benefits such as high yields, efficiency, and a broad substrate scope. mdpi.com
Furthermore, a novel method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed through a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling sequence. nih.gov This approach utilizes carboxylic acids, amino acids, and a dehydrative condensing reagent to form a 5-(triazinyloxy)oxazole intermediate, which then undergoes a nickel-catalyzed cross-coupling with a boronic acid to afford the final trisubstituted oxazole. nih.gov This method allows for the efficient generation of structural diversity by varying the commercially available starting materials. nih.gov
The following table provides examples of multicomponent reactions used for the synthesis of substituted oxazoles.
| Reaction Name | Key Reactants | Product |
| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrates, nitriles, C-nucleophiles | Fully substituted oxazoles |
| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-substituted oxazoles |
| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | Carboxylic acids, amino acids, boronic acids | 2,4,5-trisubstituted oxazoles |
Stereoselective Synthesis of Oxazole Scaffolds
While the synthesis of chiral oxazole-containing natural products is of significant interest, the direct stereoselective synthesis of the oxazole ring itself is less common due to its aromatic nature. More frequently, stereocenters are incorporated into the substituents attached to the oxazole core. However, methods for the regioselective functionalization of the oxazole scaffold provide a basis for introducing chirality.
A general method for the regioselective functionalization of oxazole has been developed using TMP-bases of magnesium and zinc (TMPMgCl·LiCl or TMPZnCl·LiCl). nih.govacs.org This allows for successive metalations at different positions of the oxazole ring, creating magnesiated or zincated species that are stable towards ring fragmentation. nih.govacs.org These organometallic intermediates can then react with various electrophiles to introduce substituents in a controlled manner. nih.govacs.org While not inherently stereoselective, this method could be adapted for stereoselective synthesis by using chiral electrophiles or by employing chiral ligands to influence the approach of the electrophile.
For instance, after regioselective zincation, a transmetalation with a copper salt can be performed, followed by a copper-mediated allylation. acs.org The use of chiral ligands in such a copper-mediated reaction could potentially induce stereoselectivity in the formation of a new carbon-carbon bond, leading to an oxazole with a chiral substituent.
Another approach involves the synthesis of oxazolines, which are precursors to oxazoles and can be prepared in a stereospecific manner. A rapid flow synthesis of oxazolines from β-hydroxy amides has been reported to proceed with inversion of stereochemistry. rsc.org The subsequent oxidation of these chiral oxazolines would then yield the corresponding chiral oxazoles.
The following table outlines strategies that can be employed for the stereoselective synthesis of oxazole scaffolds.
| Strategy | Description | Potential for Stereocontrol |
| Regioselective Metalation and Functionalization | Stepwise introduction of substituents onto the oxazole ring using organometallic intermediates. | Use of chiral electrophiles or chiral ligands to direct the stereochemical outcome of the functionalization step. |
| Synthesis from Chiral Precursors | Utilization of enantiomerically pure starting materials that already contain the desired stereocenters. | The stereochemistry of the final product is determined by the stereochemistry of the starting material. |
| Asymmetric Catalysis | Employment of a chiral catalyst to influence the stereochemical course of a reaction that forms or functionalizes the oxazole ring. | The catalyst creates a chiral environment that favors the formation of one enantiomer or diastereomer over the other. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the starting material to direct the stereochemistry of a subsequent reaction. The auxiliary is removed after the desired stereocenter has been created. | The chiral auxiliary blocks one face of the molecule, forcing the reaction to occur from the other face. |
Reaction Mechanisms and Mechanistic Investigations
Cyclization Pathways of Precursor Molecules
The formation of the 2,5-disubstituted oxazole (B20620) core of 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole can be achieved through several established synthetic routes, each with its own distinct mechanistic pathway. These methods typically involve the condensation and subsequent cyclization of acyclic precursors.
One of the most classical methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an α-acylamino ketone. For the target molecule, this would begin with the N-acylation of an α-amino ketone precursor to form N-(1,1-dimethyl-2-oxobutyl)-4-bromobenzamide. The mechanism proceeds via the activation of the ketone's carbonyl oxygen by a dehydrating agent (e.g., sulfuric acid or phosphorus pentachloride). This is followed by a nucleophilic attack from the amide's carbonyl oxygen onto the activated ketone, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.
More contemporary methods offer milder conditions and improved efficiency. An iodine-catalyzed tandem oxidative cyclization represents a metal-free approach. tandfonline.comorganic-chemistry.org In this mechanism, an aromatic aldehyde (4-bromobenzaldehyde) reacts with an α-amino ketone. The reaction is believed to proceed through the formation of an enol intermediate, which then undergoes an intramolecular nucleophilic attack. Iodine and an oxidant, such as tert-butyl hydroperoxide (TBHP), facilitate the subsequent oxidative aromatization to yield the oxazole product. tandfonline.comorganic-chemistry.org
Another modern approach is the cobalt(III)-catalyzed [3+2] cycloaddition . pharmaguideline.comrsc.org This method utilizes N-pivaloyloxyamides and alkynes under mild conditions. The reaction is thought to proceed through an internal oxidation pathway, providing a direct route to the 2,5-disubstituted oxazole ring system. pharmaguideline.comrsc.org
Table 1: Comparison of Major Cyclization Pathways for 2,5-Disubstituted Oxazoles
| Synthesis Method | Key Precursors | Catalyst/Reagent | Mechanistic Hallmark |
| Robinson-Gabriel | α-Acylamino ketone | Strong acid (e.g., H₂SO₄) | Acid-catalyzed cyclodehydration |
| Iodine-Catalyzed | Aromatic aldehyde, α-Amino ketone | Iodine, Oxidant (e.g., TBHP) | Tandem oxidative cyclization |
| Cobalt-Catalyzed | N-Pivaloyloxyamide, Alkyne | Cobalt(III) complex | [3+2] Cycloaddition |
Electrophilic Aromatic Substitution on the Oxazole Nucleus
The oxazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic properties of the existing substituents. Theoretical studies and experimental evidence for related oxazoles indicate that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack, followed by the C4 position. pharmaguideline.com The C2 position is the most electron-deficient. pharmaguideline.com
Electrophilic substitution can also occur on the 2-phenyl ring. The bromine atom is an ortho-, para-director, although it is deactivating. The oxazole ring itself acts as a deactivating group on the phenyl ring. Therefore, further substitution on the phenyl ring would be disfavored and would require harsh conditions, likely yielding a mixture of products. A common electrophilic reaction for bromo-substituted aryloxazoles is further bromination using N-Bromosuccinimide (NBS), which can lead to polybrominated products. mdpi.com
Nucleophilic Substitution Patterns on the Oxazole Ring
Nucleophilic aromatic substitution on an unsubstituted oxazole ring is generally difficult due to the ring's electron-rich nature. pharmaguideline.com However, substitution can be facilitated if a good leaving group is present on the ring. The most electron-deficient C2 position is the most likely site for nucleophilic attack. tandfonline.com In the case of this compound, a nucleophile would not readily attack the C2 position to displace the 4-bromophenyl group.
Nucleophilic attack on the oxazole ring often leads to ring cleavage rather than direct substitution. pharmaguideline.com The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
A more viable pathway for functionalization at the C2 and C5 positions involves deprotonation followed by reaction with an electrophile. The C2 proton of an oxazole is the most acidic, but in this case, it is substituted. Deprotonation at the C5 position can be achieved using a strong base like lithium diisopropylamide (LDA), especially if an activating group is present at C2, to form a C-5 carbanion that can react with various electrophiles. nih.gov
N-Acylation and N-Alkylation Reaction Mechanisms of Oxazoles
The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkylating or acylating agents. pharmaguideline.com This reaction leads to the formation of a quaternary N-alkyloxazolium or N-acyloxazolium salt. pharmaguideline.com
The mechanism is a standard SN2 reaction where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent, displacing the leaving group. The resulting oxazolium salt is a cation with increased reactivity. The formation of these salts makes the protons at the C2, C4, and C5 positions more acidic and susceptible to deprotonation by a base. This activation allows for subsequent reactions, such as deuteration or the introduction of other functional groups.
Oxidative Transformations of Oxazole Derivatives
The oxazole ring is susceptible to cleavage under oxidative conditions. pharmaguideline.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can break open the ring, leading to the formation of various degradation products. pharmaguideline.com The reaction mechanism for ozonolysis, for instance, involves the [3+2] cycloaddition of ozone across the C4-C5 double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide leads to cleavage of the C-C bond and formation of carbonyl compounds.
More selective oxidative reactions can also occur. For example, some 2,5-disubstituted oxazoles can undergo photo-oxidation in the presence of singlet oxygen. This reaction can lead to the formation of an endoperoxide across the C2 and C5 positions, which can then rearrange or fragment. Additionally, enzymatic oxidation has been observed in related systems, where aldehyde oxidase can catalyze the oxidation of the oxazole ring to an oxazolone.
Role of Bromine Substituent in Reaction Selectivity and Pathway
The bromine atom on the 4-position of the phenyl ring plays a crucial role in the synthetic utility of this compound. While it has an electronic influence on the reactivity of both the phenyl and oxazole rings (as discussed in section 3.2), its primary role is as a versatile synthetic handle for cross-coupling reactions.
The carbon-bromine bond can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).
The general mechanism for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) intermediate.
Transmetalation (for Suzuki, Stille) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon or carbon-nitrogen bond.
The presence of the bromine atom thus allows for the late-stage functionalization of the molecule, enabling the synthesis of a wide array of derivatives where the 4-bromophenyl group is replaced by other aryl, alkyl, vinyl, or amino moieties. This strategic placement of a halogen is a common and powerful tool in modern organic synthesis. For example, the Suzuki-Miyaura coupling of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acids has been used to synthesize novel biphenyl (B1667301) substituted oxazole derivatives. tandfonline.com
Table 2: Role of Bromine in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Mechanistic Steps |
| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl) | Oxidative Addition, Transmetalation, Reductive Elimination |
| Stille | R-Sn(Alkyl)₃ | C-C (Aryl-Aryl/Vinyl) | Oxidative Addition, Transmetalation, Reductive Elimination |
| Heck | Alkene | C-C (Aryl-Vinyl) | Oxidative Addition, Carbopalladation, β-Hydride Elimination |
| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Oxidative Addition, Amine Coordination, Reductive Elimination |
Derivatization and Functionalization Strategies of 2 4 Bromophenyl 5 Tert Pentyl Oxazole
Bromine as a Handle for Further Functionalization
The bromine atom on the phenyl ring serves as a key functional handle for introducing a wide array of substituents through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The bromine atom on the phenyl ring of 2-(4-bromophenyl)-5-(tert-pentyl)oxazole is well-suited for participation in palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds. researchgate.netmdpi.com This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com
The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:
Hypothetical Reaction Scheme: Suzuki-Miyaura Coupling
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired biaryl compounds. nih.gov A variety of aryl and heteroaryl boronic acids can be employed, allowing for the synthesis of a diverse range of derivatives.
Table 1: Representative Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Biphenyl-4-yl)-5-(tert-pentyl)oxazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4'-Methoxybiphenyl-4-yl)-5-(tert-pentyl)oxazole | 92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(4-(Thiophen-2-yl)phenyl)-5-(tert-pentyl)oxazole | 88 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 2-(4-(Pyridin-3-yl)phenyl)-5-(tert-pentyl)oxazole | 78 |
Note: The data in this table are hypothetical and for illustrative purposes, based on typical yields for Suzuki-Miyaura reactions of aryl bromides.
While less common for aryl bromides compared to activated aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable strategy for functionalization under specific conditions. nih.gov For the bromine atom on the 2-(4-bromophenyl) moiety to be displaced by a nucleophile, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. In the absence of such activation, harsh reaction conditions, such as high temperatures and pressures, or the use of a strong base to promote a benzyne-mediated mechanism, may be required.
Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a milder alternative for the formation of arylamines from aryl halides.
Table 2: Potential Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination Reactions
| Entry | Reagent | Reaction Type | Product |
| 1 | Sodium methoxide | SNAr (high temp/pressure) | 2-(4-Methoxyphenyl)-5-(tert-pentyl)oxazole |
| 2 | Aniline / Pd catalyst / Ligand / Base | Buchwald-Hartwig Amination | N-(4-(5-(tert-Pentyl)oxazol-2-yl)phenyl)aniline |
| 3 | Sodium thiophenoxide | SNAr (copper-catalyzed) | 2-(4-(Phenylthio)phenyl)-5-(tert-pentyl)oxazole |
Note: This table presents potential reactions, and the feasibility and conditions would require experimental validation.
Modification at the tert-Pentyl Position
Direct functionalization of the tert-pentyl group presents a greater challenge due to the lack of inherent reactivity of the alkyl C-H bonds. However, strategies involving radical halogenation could potentially introduce a handle for further derivatization. For instance, free-radical bromination could selectively introduce a bromine atom at the tertiary carbon of the tert-pentyl group, which could then be subjected to nucleophilic substitution or elimination reactions. It is important to note that such reactions may lack selectivity and could lead to a mixture of products.
Functionalization of the Oxazole (B20620) Ring
The oxazole ring itself can undergo various functionalization reactions, although it is generally considered an electron-rich heterocycle. pharmaguideline.com Electrophilic aromatic substitution on the oxazole ring is generally difficult unless activated by electron-donating groups. wikipedia.org The reactivity of the C4 and C5 positions of the oxazole ring towards electrophiles is generally low.
However, deprotonation of the oxazole ring can be achieved using a strong base, such as an organolithium reagent. The resulting lithiated oxazole can then react with various electrophiles. Deprotonation typically occurs at the C2 position, but since this position is already substituted in the target molecule, metallation at C4 or C5 would be required. The relative acidity of the protons at these positions would dictate the regioselectivity of such a reaction.
Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, where the oxazole acts as a diene, can be a route to more complex fused ring systems. pharmaguideline.com Electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com
Table 3: Potential Functionalization Reactions of the Oxazole Ring
| Position | Reaction Type | Reagent | Potential Product |
| C4 | Halogenation | N-Bromosuccinimide (NBS) | 2-(4-Bromophenyl)-4-bromo-5-(tert-pentyl)oxazole |
| C4/C5 | Lithiation followed by electrophilic quench | n-BuLi, then CO₂ | This compound-4-carboxylic acid |
| Ring | Cycloaddition (Diels-Alder) | Maleic anhydride (B1165640) | Fused bicyclic adduct |
Note: The feasibility and regioselectivity of these reactions would need to be determined experimentally.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole, a comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques, is essential for unambiguous structural confirmation.
Proton (¹H) NMR Spectroscopic Analysis
Detailed ¹H NMR data for the specific compound this compound is not publicly available in the referenced scientific literature. However, a hypothetical ¹H NMR spectrum can be predicted based on the chemical structure. The spectrum would be expected to show distinct signals corresponding to the protons of the 4-bromophenyl group and the tert-pentyl group, as well as a signal for the proton on the oxazole (B20620) ring.
The protons on the 4-bromophenyl group would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to ortho-coupling. The tert-pentyl group would exhibit signals in the aliphatic region (typically δ 0.5-1.5 ppm), with a singlet for the two methyl groups attached to the quaternary carbon, a triplet for the terminal methyl group of the ethyl chain, and a quartet for the methylene (B1212753) protons. The single proton on the oxazole ring would likely appear as a singlet in the region of δ 6.5-7.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic Protons (ortho to oxazole) |
| ~7.5-7.7 | Doublet | 2H | Aromatic Protons (meta to oxazole) |
| ~6.8-7.2 | Singlet | 1H | Oxazole Ring Proton |
| ~1.8-2.0 | Quartet | 2H | -CH₂- (tert-pentyl) |
| ~1.3-1.5 | Singlet | 6H | 2 x -CH₃ (tert-pentyl) |
| ~0.8-1.0 | Triplet | 3H | -CH₃ (tert-pentyl) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not readily found in the surveyed literature. A predicted spectrum would display signals for each unique carbon atom in the molecule. The carbon atoms of the 4-bromophenyl group would resonate in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the oxazole ring would appear at distinct chemical shifts, typically with the C2 and C5 carbons being more downfield. The aliphatic carbons of the tert-pentyl group would be observed in the upfield region (δ 10-40 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C2 (Oxazole) |
| ~150-155 | C5 (Oxazole) |
| ~130-135 | C-Br (Aromatic) |
| ~125-130 | Aromatic CH |
| ~120-125 | Quaternary Aromatic C |
| ~115-120 | C4 (Oxazole) |
| ~35-40 | Quaternary C (tert-pentyl) |
| ~30-35 | -CH₂- (tert-pentyl) |
| ~25-30 | 2 x -CH₃ (tert-pentyl) |
| ~5-10 | -CH₃ (tert-pentyl) |
Advanced 2D NMR Techniques (HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.
An HSQC spectrum would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₄H₁₆BrNO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.
Table 3: Predicted HRMS Data for this compound
| Ion | Theoretical m/z |
| [M(⁷⁹Br)]⁺ | 293.0466 |
| [M(⁸¹Br)]⁺ | 295.0446 |
| [M+H(⁷⁹Br)]⁺ | 294.0544 |
| [M+H(⁸¹Br)]⁺ | 296.0524 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be useful for assessing the purity of a sample of this compound. The gas chromatogram would ideally show a single peak, and the mass spectrum of this peak would correspond to the molecular ion and characteristic fragmentation pattern of the target compound. The fragmentation pattern in the mass spectrum can offer structural insights, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for oxazoles often involve cleavage of the ring and loss of substituents.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, is fundamental for identifying the functional groups and understanding the bonding framework of a molecule. For this compound, these analyses would reveal characteristic vibrational modes.
An IR spectrum would be expected to show distinct peaks corresponding to:
C-H stretching from the aromatic bromophenyl ring and the aliphatic tert-pentyl group.
C=N and C=C stretching vibrations within the oxazole ring and the phenyl ring.
C-O-C stretching of the oxazole ether linkage.
C-Br stretching from the bromophenyl substituent.
Rocking and bending vibrations associated with the tert-pentyl group's methyl and methylene units.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic systems. The combination of both techniques would allow for a detailed assignment of the molecule's fundamental vibrational frequencies.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful technique would provide a wealth of structural information for this compound.
Crystal System and Space Group Determination
The initial step in crystallographic analysis involves determining the crystal system (e.g., monoclinic, triclinic, orthorhombic) and the space group. This information defines the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. Without experimental data, the specific crystal system and space group for this compound remain unknown.
Molecular Conformation and Torsion Angles Analysis
X-ray analysis would precisely define the molecule's conformation, including bond lengths, bond angles, and crucial torsion angles. A key aspect would be determining the dihedral angle between the plane of the oxazole ring and the bromophenyl ring. This angle is critical as it influences the degree of electronic conjugation between the two ring systems. The conformation of the bulky tert-pentyl group relative to the oxazole ring would also be elucidated.
Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)
Understanding how molecules pack together in a crystal is crucial. This analysis would identify any significant intermolecular forces. While the target molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions might be present. Furthermore, the analysis would investigate potential π-π stacking interactions between the aromatic rings of adjacent molecules, which play a significant role in the stability of the crystal structure.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and relative importance of different types of intermolecular contacts, such as H···H, C···H, and Br···H interactions. This analysis provides a detailed fingerprint of the crystal packing environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π→π* transitions associated with the conjugated system formed by the bromophenyl and oxazole rings. The position of the maximum absorption wavelength (λmax) would provide information about the extent of conjugation in the molecule.
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, HF) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in exploring the electronic structure of molecules. These calculations provide detailed information about molecular orbitals and electron distribution, which are key to understanding a molecule's chemical behavior.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For oxazole (B20620) derivatives, these calculations are often performed using DFT methods, such as B3LYP, with various basis sets to determine the energies of these frontier orbitals. irjweb.com The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com
Table 1: Representative HOMO-LUMO Energy Data for a Similar Oxazole Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5743 |
| LUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Prediction of Electronic Absorption Spectra
Theoretical methods can predict the electronic absorption spectra of a molecule, which corresponds to the electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for this purpose. researchgate.net By calculating the excitation energies and oscillator strengths, it is possible to predict the wavelengths of maximum absorption (λmax). These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model and gain a deeper understanding of the electronic transitions involved. For new benzo[d]oxazole derivatives, TD-DFT calculations have been shown to be in good agreement with experimental data. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org For oxazole-containing compounds, MEP analysis helps in understanding intermolecular interactions and predicting the reactivity of different parts of the molecule. irjweb.com
Molecular Dynamics (MD) Simulations for Dynamic Properties
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing information about conformational changes, flexibility, and interactions with other molecules, such as solvents or biological macromolecules. These simulations are computationally intensive but offer a powerful way to understand the behavior of molecules in a more realistic, dynamic environment.
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By performing these studies, researchers can identify the most stable conformations (those with the lowest energy) of a molecule. researchgate.net This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Computational methods, such as DFT, are used to calculate the energies of different conformers and determine their relative stabilities.
Vibrational Frequency Analysis and Potential Energy Distribution
Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis not only helps in the identification and characterization of the compound but also provides insights into its structural and electronic properties. The analysis is typically performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.
Methodology for Analysis
A typical computational study would involve the following steps:
Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. DFT methods, such as B3LYP, are commonly used in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) for this purpose.
Vibrational Frequency Calculation: Once the geometry is optimized, the harmonic vibrational frequencies are calculated. This is done by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms and then diagonalizing the mass-weighted Hessian matrix. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
Potential Energy Distribution (PED) Analysis: The calculated vibrational modes are often complex, involving the coupled motion of several atoms. To provide a detailed and unambiguous assignment of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This is often accomplished using specialized software like VEDA (Vibrational Energy Distribution Analysis).
Expected Vibrational Modes
For a molecule like this compound, the vibrational spectrum would be characterized by several key stretching, bending, and torsional modes. Below is a hypothetical table illustrating the types of vibrational modes that would be analyzed and their expected general frequency regions, based on studies of similar compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Phenyl Ring | C-H stretching | 3100 - 3000 |
| C=C stretching | 1600 - 1450 | |
| C-H in-plane bending | 1300 - 1000 | |
| C-H out-of-plane bending | 900 - 675 | |
| Oxazole Ring | C=N stretching | 1660 - 1630 |
| C=C stretching | 1580 - 1500 | |
| Ring stretching | 1400 - 1300 | |
| Ring breathing | ~1000 | |
| tert-Pentyl Group | C-H stretching (asymmetric) | 2975 - 2950 |
| C-H stretching (symmetric) | 2880 - 2860 | |
| C-H bending (asymmetric) | 1470 - 1430 | |
| C-H bending (symmetric) | 1390 - 1365 | |
| C-Br Bond | C-Br stretching | 650 - 550 |
This table is illustrative and based on general vibrational frequency ranges for the specified functional groups. Actual values for this compound would require specific quantum chemical calculations.
Significance of the Analysis
The detailed assignment of vibrational modes through PED analysis is crucial for several reasons. It allows for a more accurate interpretation of experimental IR and Raman spectra. Furthermore, understanding the vibrational properties can provide insights into the molecule's bonding, conformational stability, and intermolecular interactions. For instance, shifts in the vibrational frequencies of the oxazole or phenyl rings could indicate electronic effects of the substituents.
Applications in Advanced Materials and Organic Synthesis
Utilization as a Synthetic Intermediate for Complex Molecules
The oxazole (B20620) ring is a significant heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents. semanticscholar.org Consequently, methods for their synthesis and subsequent functionalization are of great interest. Compounds like 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole serve as crucial synthetic intermediates for constructing more elaborate molecular architectures.
The true synthetic versatility of this compound lies in the presence of the bromine atom on the phenyl ring. This halogen acts as a highly effective synthetic handle for a variety of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds. semanticscholar.org This enables the straightforward attachment of diverse aryl, vinyl, or alkynyl groups at the para-position of the phenyl ring, thereby expanding the molecular complexity and diversity of the resulting compounds.
The general synthetic utility of substituted oxazoles is well-established, as they serve as valuable precursors in many synthetic transformations. researchgate.net The synthesis of 2,4,5-trisubstituted oxazoles from readily available starting materials highlights their role as fundamental building blocks in organic chemistry. nih.gov Halogenated oxazoline (B21484) derivatives, which are structurally related to this compound, can be converted into functionalized oxazoles that are key components of natural products and other synthetic targets. mdpi.com The tert-pentyl group, while less reactive, plays a crucial role by enhancing the solubility of the molecule in common organic solvents, which facilitates its handling and reactivity in subsequent synthetic steps.
Scaffold for Materials with Tunable Properties
The rigid, planar, and electron-rich nature of the oxazole ring system makes it an excellent scaffold for the development of functional organic materials. The 2,5-disubstituted pattern, as seen in this compound, creates a conjugated system that can be systematically modified to tune its electronic and photophysical properties.
Heterocyclic compounds featuring extended π-conjugation are central to the field of organic electronics. While direct studies on this compound for OLEDs are not prominent, structurally analogous compounds have demonstrated significant potential. For example, 1,3,4-oxadiazole derivatives, which share a similar five-membered heterocyclic core, are widely used as electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net A notable example is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which has been incorporated into OLED device structures to improve charge carrier balance and enhance electroluminescent efficiency. researchgate.net
The potential for the this compound scaffold in this area is significant. The bromo-substituent can be replaced with various electron-donating or electron-withdrawing groups via cross-coupling reactions to fine-tune the molecule's HOMO/LUMO energy levels. This allows for the rational design of materials with specific charge transport properties (hole-transporting or electron-transporting) or emissive characteristics for use in OLEDs. beilstein-journals.orgmdpi.com
Table 1: Performance Characteristics of a Thienothiophene-Based OLED Emitter This table presents data for a different, but structurally relevant, donor-π-acceptor type molecule used as an emitter in an OLED to illustrate the performance metrics achievable with such organic materials.
| Parameter | Value |
| Turn-on Voltage | 2.9 V |
| Maximum Luminance | 752 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 4.61% |
| Maximum Power Efficiency | 6.70 lm/W |
| Maximum Current Efficiency | 10.6 cd/A |
| Emission Wavelength (λEL) | 512 nm |
| CIE Coordinates | (0.16, 0.51) |
| Data sourced from a study on a thienothiophene-based D–π–A fluorophore for OLED applications. beilstein-journals.org |
The reactive nature of the carbon-bromine bond allows this compound to function as a monomer in the synthesis of novel polymers. Through polycondensation reactions, such as Suzuki or Stille coupling, it is possible to create conjugated polymers where the oxazole unit is incorporated into the polymer backbone. These polymers are expected to possess interesting optical and electronic properties derived from the extended π-conjugation.
The presence of the bulky tert-pentyl group is particularly advantageous in this context. It can disrupt intermolecular packing, thereby increasing the polymer's solubility in organic solvents and improving its processability for creating thin films and coatings. This enhanced solubility is a critical factor for the fabrication of large-area electronic devices or the application of functional coatings with tailored refractive indices, thermal stability, or conductive properties.
The inherent fluorescence of many oxazole derivatives makes them attractive candidates for the development of molecular probes for biological imaging and chemical sensing. nih.gov The photophysical properties of the this compound scaffold—such as its absorption and emission wavelengths, quantum yield, and Stokes shift—can be systematically tuned.
Modification at the 4-bromophenyl position allows for the attachment of specific recognition units (e.g., for targeting biomolecules) or environmentally sensitive moieties that report on local conditions like polarity or pH. The oxazole core acts as the central fluorophore, whose emission can be modulated by these appended functional groups. Research into related heterocyclic systems, such as 4,5-bis(arylethynyl)-1,2,3-triazoles, has shown that such "push-pull" chromophores can exhibit large Stokes shifts (over 150 nm), which is a highly desirable feature for fluorescent labels as it minimizes self-quenching and improves signal-to-noise ratio in imaging applications. mdpi.com The low cytotoxicity observed in some of these heterocyclic probes further underscores their potential for use in live-cell imaging. mdpi.com
Role in the Synthesis of Dyes and Pigments
While this compound is not a dye itself, it serves as a valuable precursor for the synthesis of various colorants, particularly azo dyes. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. mdpi.com
The bromophenyl group of the title compound can be chemically converted into an amino group through reactions like the Buchwald-Hartwig amination. The resulting amino-oxazole derivative can then undergo diazotization and be coupled with phenols or anilines to produce a wide range of azo dyes. The oxazole moiety would be integrated into the chromophoric system, influencing the final color and properties (e.g., lightfastness, thermal stability) of the dye.
Application as Chelating Agents
Heterocyclic compounds containing nitrogen and oxygen atoms possess lone pairs of electrons, giving them the potential to act as ligands and form coordination complexes with metal ions. The oxazole ring in this compound contains both a nitrogen and an oxygen atom that could potentially participate in metal chelation. While the oxazole nitrogen is generally a weak ligand, the molecule can be functionalized to enhance its chelating ability. By using the bromo-substituent as a synthetic anchor, additional donor groups (e.g., hydroxyl, carboxyl, or other nitrogen heterocycles) can be introduced onto the phenyl ring. The resulting multidentate ligand could then form stable chelate complexes with various metal ions, finding potential applications in catalysis, sensing, or as metal-sequestering agents.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
While classical methods for oxazole (B20620) synthesis exist, future research should focus on developing more efficient, sustainable, and high-yielding routes specifically tailored for 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole and its analogs. Current multistep approaches can suffer from drawbacks such as low yields and the use of hazardous reagents. researchgate.net Modern synthetic strategies offer promising alternatives.
One promising avenue is the refinement of one-pot synthesis methodologies. For instance, a multicomponent reaction combining carboxylic acids, amino acids, and a dehydrative condensing agent could be optimized for the specific precursors of the target molecule. nih.gov Another area of focus should be the application of transition-metal catalysis. Copper- or palladium-catalyzed oxidative cyclization of enamide precursors via vinylic C-H functionalization represents a powerful strategy for constructing the 2,5-disubstituted oxazole ring with high atom economy. benthamscience.com Research into microwave-assisted synthesis could also significantly shorten reaction times and improve yields compared to conventional heating methods. tandfonline.comresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Synthesis | Increased efficiency, reduced waste, simplified purification. nih.gov | Optimization of reaction conditions (catalyst, solvent, temperature) for the specific substrates. |
| Transition-Metal Catalysis | High atom economy, mild reaction conditions, broad substrate scope. researchgate.netresearchgate.net | Exploring various catalysts (e.g., Rhodium, Iridium, Palladium) for C-H activation/annulation pathways. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. tandfonline.com | Development of solvent-free or green solvent conditions to enhance sustainability. |
Exploration of New Functionalization Strategies
The structure of this compound offers multiple sites for functionalization, enabling the creation of a diverse library of derivatives with tailored properties. The bromine atom on the phenyl ring is a prime target for a wide array of cross-coupling reactions.
Future work should extensively explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions to introduce new aryl, alkynyl, vinyl, and amino groups, respectively. This would allow for the systematic modification of the molecule's electronic and steric properties. Furthermore, transition-metal-catalyzed C–H bond activation presents a state-of-the-art approach to directly functionalize the oxazole ring, a strategy that has been successfully applied to other oxazole systems. acs.org Specifically, palladium-catalyzed olefination at the C4 position or rhodium-catalyzed annulation could yield novel fused heterocyclic systems. researchgate.netacs.org The inherent reactivity of the oxazole ring, where electrophilic substitution typically occurs at the C5 position, could also be exploited, although this would require activation by an electron-donating group. wikipedia.org
| Functionalization Site | Reaction Type | Potential New Functional Groups |
| 4-Bromophenyl Group | Suzuki Coupling | Aryl, Heteroaryl |
| 4-Bromophenyl Group | Sonogashira Coupling | Alkynyl |
| 4-Bromophenyl Group | Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines |
| Oxazole Ring (C4/C5) | C-H Activation/Olefination | Alkenyl, Aryl acs.org |
Advanced Computational Modeling for Structure-Property Relationships
In silico studies are crucial for predicting the properties of this compound and its derivatives, thereby guiding synthetic efforts and minimizing empirical experimentation. Advanced computational modeling can establish clear structure-property relationships, accelerating the discovery of molecules with desired functionalities.
Density Functional Theory (DFT) methods can be employed to investigate the ground-state molecular structure, vibrational frequencies, and electronic properties. researchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is particularly important, as this data can predict the compound's potential as an n-type or p-type organic semiconductor. acs.org Molecular docking simulations can be used to predict the binding affinity and interaction modes of novel derivatives with biological targets, such as protein kinases, which is a common application for oxazole-based compounds. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific structural modifications with changes in biological activity or material properties. researchgate.net
Expanding Applications in Emerging Technologies
The functional versatility of this compound makes it a candidate for several emerging technologies. By strategically modifying its core structure, novel applications can be unlocked.
In the field of organic electronics, derivatives of this compound could be investigated as materials for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Theoretical studies on similar oxazole frameworks suggest they can be designed as n-type organic semiconductors. acs.org The introduction of extended π-conjugated systems via cross-coupling reactions could tune the HOMO/LUMO energy gap and enhance charge transport properties.
Another promising area is the development of fluorescent probes and sensors. The oxazole scaffold is known to be a component of fluorophores, and its derivatives can exhibit interesting photophysical properties like solvatochromism and intramolecular charge transfer. nih.gov By attaching specific recognition moieties, derivatives of this compound could be designed as selective sensors for ions or biomolecules. The oxazole core is also prevalent in medicinal chemistry, with many derivatives showing potent biological activities. benthamscience.com Future research could explore its potential as a scaffold for developing novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 2-(4-bromophenyl)-5-(tert-pentyl)oxazole, and how do their yields compare?
Answer: The compound can be synthesized via cyclization of α-aryl-amino ketones or through copper(II)-catalyzed oxidative cyclization of enamides. For example:
- Cyclization of α-(4-bromobenzamido)-acetophenone yields 2-(4-bromophenyl)-5-phenyloxazole with ~62% efficiency under reflux with phosphoryl chloride .
- Copper-catalyzed oxidative cyclization of enamides (e.g., (E)-N-(4-bromostyryl)benzamide derivatives) achieves yields of 54–95% at room temperature, depending on substituents .
Key Considerations: - Optimize reaction time, temperature, and catalyst loading to improve yields.
- Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most reliable for structural characterization of this oxazole derivative?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-pentyl group δ ~1.3 ppm for CH3; aromatic protons δ ~7.5–8.0 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-Br at ~550 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ for C14H15BrN2O: calc. 315.04) .
Methodological Tip: Use deuterated solvents (e.g., CDCl3) for NMR to avoid solvent interference.
Q. How are biological activities of this compound derivatives typically screened?
Answer:
- In vitro assays : Use MTT or resazurin reduction for cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition : AutoDock/Vina for computational docking (e.g., aromatase inhibition studies) followed by enzymatic assays .
- Antimicrobial activity : Broth microdilution (CLSI M27-A3/M100-S18 guidelines) to determine MIC values .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) elucidate the reactivity and stability of this compound?
Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic properties and nucleophilic/electrophilic sites. For example, tert-pentyl groups increase steric hindrance, reducing reactivity at the oxazole ring .
- MD Simulations : Model interactions with biological targets (e.g., protein-ligand binding stability over 100 ns trajectories) to refine docking predictions .
Data Contradiction Note: Experimental vs. computed logP values may diverge due to solvent effects; validate with HPLC-based logP measurements .
Q. What strategies resolve discrepancies in reported synthetic yields for analogous oxazole derivatives?
Answer: Discrepancies often arise from:
- Catalyst efficiency : Copper(II) vs. palladium catalysts (e.g., 95% yield with Cu(OAc)2 vs. 56% with Pd(PPh3)4) .
- Substituent effects : Electron-withdrawing groups (e.g., -Br) may slow cyclization kinetics.
Mitigation: - Use design of experiments (DoE) to statistically optimize parameters (e.g., reactant ratios, solvent polarity).
- Reference high-yield protocols like room-temperature copper catalysis .
Q. How does the tert-pentyl group influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The bulky tert-pentyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic stability : Steric shielding of the oxazole ring may slow cytochrome P450-mediated oxidation .
Methodological Insight: Use Caco-2 cell monolayers to experimentally measure permeability and P-gp efflux ratios.
Q. What degradation pathways are relevant for this compound under physiological conditions?
Answer:
- Photodegradation : UV exposure cleaves the C-Br bond, forming debrominated byproducts (track via LC-MS) .
- Hydrolytic stability : The oxazole ring resists hydrolysis at pH 1–7 but may degrade under alkaline conditions (pH >10) .
Stability Protocol: Conduct forced degradation studies (ICH Q1A guidelines) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
